molecular formula C15H13ClO B1346307 2-Chloro-3',4'-dimethylbenzophenone CAS No. 34701-99-0

2-Chloro-3',4'-dimethylbenzophenone

Cat. No. B1346307
CAS RN: 34701-99-0
M. Wt: 244.71 g/mol
InChI Key: MHSUZDCWVXTKIE-UHFFFAOYSA-N
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Description

2-Chloro-3’,4’-dimethylbenzophenone is a chemical compound with the molecular formula C15H13ClO and a molecular weight of 244.72326 . Its IUPAC name is (2-chlorophenyl)-(3,4-dimethylphenyl)methanone .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3’,4’-dimethylbenzophenone consists of a benzophenone core, which is a conjugated system of two benzene rings connected by a carbonyl group. This compound also has a chlorine atom attached to one of the benzene rings and two methyl groups attached to the other .

Scientific Research Applications

Synthesis of Quinoxaline Derivatives

CDMB may be used in the synthesis of 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline . Quinoxaline derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Synthesis of Cyclopentadienone Derivatives

CDMB can also be used in the synthesis of 3-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,5-diphenylcyclopenta-2,4-dienone . Cyclopentadienone derivatives are of interest in organic chemistry due to their potential applications in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action for 2-Chloro-3’,4’-dimethylbenzophenone is not specified in the literature .

Future Directions

The future directions for the use and study of 2-Chloro-3’,4’-dimethylbenzophenone are not specified in the literature .

properties

IUPAC Name

(2-chlorophenyl)-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSUZDCWVXTKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641755
Record name (2-Chlorophenyl)(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34701-99-0
Record name (2-Chlorophenyl)(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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